molecular formula C29H19N3 B1599058 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)- CAS No. 163087-28-3

2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-

Cat. No. B1599058
M. Wt: 409.5 g/mol
InChI Key: SBJMNAHBRGPXQA-UHFFFAOYSA-N
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Description

“2,2’:6’,2’'-Terpyridine” is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis . The compound “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” has a molecular formula of C29H19N3 and a molecular weight of 409.48 .


Synthesis Analysis

The synthesis of “2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)-” involves complex reactions with transition metals . The complexes have been characterized by UV-vis and IR spectroscopy, and their structures have been determined by X-ray analysis .


Molecular Structure Analysis

The molecular structure of “2,2’:6’,2’'-Terpyridine” has been determined to have an average mass of 233.268 Da and a monoisotopic mass of 233.095291 Da . The structure of “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” has been determined by X-ray analysis .


Chemical Reactions Analysis

The chemical reactions of “2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)-” involve coordination with metal centers to form complexes . These complexes have been characterized by UV-vis and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’:6’,2’'-Terpyridine” include a density of 1.2±0.1 g/cm3, a boiling point of 402.3±35.0 °C at 760 mmHg, and a flash point of 182.5±18.9 °C . The properties of “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” include a melting point of 215 °C and a boiling point of 583.9±45.0 °C .

Scientific Research Applications

Photodynamic Applications and DNA Interaction

Research has demonstrated that ruthenium bis(terpyridine) complexes modified with anthracenyl groups exhibit exceptional 1O2 generation quantum yields and potent photocleavage abilities on DNA. These complexes, due to their high 1O2 generation efficiency, hold promising applications in processes involving DNA photocleavage and potentially in photodynamic therapy (Ding et al., 2006).

Optical and Electronic Properties

Aryl-substituted 2,2':6',2''-terpyridines, particularly those modified with anthracenyl groups, show distinct optical properties due to their twisted ground state conformations and the effects of intramolecular charge transfer. These properties are critical for their application in the development of optical sensors, organic electronics, and fluorescent probes (Szłapa-Kula et al., 2020).

Coordination Polymers and Luminescence

Coordination polymers formed from anthracenyl-terpyridine derivatives exhibit unique structural and emissive properties. These materials are studied for their potential in creating novel photofunctional materials, indicating applications in luminescent sensing, molecular electronics, and as components in light-emitting devices (Constable et al., 2013).

Cellular Imaging and Photocytotoxicity

Iron(II) complexes featuring 4'-(9-anthracenyl)-2,2':6',2''-terpyridine have been explored for their remarkable photocytotoxic effects in visible light against cancer cells and for their potential in cellular imaging. This highlights their significance in developing new photochemotherapeutic agents (Basu et al., 2012).

Safety And Hazards

The safety and hazards of “2,2’:6’,2’'-Terpyridine” include acute toxicity, eye damage, skin irritation, and specific target organ toxicity . The safety and hazards of “4’-(9-anthracenyl)-2,2’:6’,2’'-terpyridine” are not specified in the available resources.

Future Directions

The future directions of “2,2’:6’,2’‘-Terpyridine, 4’-(9-anthracenyl)-” research could involve further exploration of its coordination chemistry, particularly in relation to its face-to-face π-stacking interactions .

properties

IUPAC Name

4-anthracen-9-yl-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3/c1-3-11-23-20(9-1)17-21-10-2-4-12-24(21)29(23)22-18-27(25-13-5-7-15-30-25)32-28(19-22)26-14-6-8-16-31-26/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJMNAHBRGPXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413221
Record name 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-

CAS RN

163087-28-3
Record name 2,2':6',2''-Terpyridine, 4'-(9-anthracenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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